molecular formula C13H19N5 B5379838 (1H-imidazol-2-ylmethyl)[(2-isopropylpyrimidin-4-yl)methyl]methylamine

(1H-imidazol-2-ylmethyl)[(2-isopropylpyrimidin-4-yl)methyl]methylamine

Cat. No. B5379838
M. Wt: 245.32 g/mol
InChI Key: MBEBZZQSWCLLJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1H-imidazol-2-ylmethyl)[(2-isopropylpyrimidin-4-yl)methyl]methylamine is a chemical compound that has gained significant attention in scientific research due to its various applications. This compound is also known as MRS 2578 and is a selective antagonist of the P2Y1 receptor. In

Mechanism of Action

MRS 2578 selectively blocks the P2Y1 receptor by binding to the receptor's active site. This prevents the receptor from binding to its natural ligand, adenosine diphosphate (ADP). By blocking the P2Y1 receptor, MRS 2578 inhibits platelet aggregation, reduces vasodilation, and modulates neurotransmission.
Biochemical and Physiological Effects:
MRS 2578 has been shown to have significant biochemical and physiological effects. In vitro studies have demonstrated that MRS 2578 inhibits platelet aggregation induced by ADP. In vivo studies have shown that MRS 2578 reduces thrombus formation and prevents ischemic stroke in animal models. Additionally, MRS 2578 has been shown to modulate neurotransmission in the brain, suggesting potential therapeutic applications in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using MRS 2578 in lab experiments is its selectivity for the P2Y1 receptor. This allows researchers to specifically target this receptor without affecting other receptors or physiological processes. However, one limitation of using MRS 2578 is its potential off-target effects. MRS 2578 has been shown to have some activity at other P2Y receptors, which could complicate the interpretation of experimental results.

Future Directions

There are several future directions for the study of MRS 2578. One potential avenue is the development of more selective P2Y1 receptor antagonists with fewer off-target effects. Another direction is the investigation of MRS 2578's potential therapeutic applications in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Furthermore, the development of MRS 2578 analogs with improved pharmacokinetic properties could lead to the development of more effective drugs for the treatment of thrombosis and ischemic stroke.
Conclusion:
In conclusion, MRS 2578 is a chemical compound with significant scientific research applications. Its selectivity for the P2Y1 receptor makes it a valuable tool for studying the role of this receptor in various physiological processes. Additionally, its potential therapeutic applications in the treatment of thrombosis, ischemic stroke, and neurodegenerative diseases make it an exciting area of research. Further studies on MRS 2578 and its analogs could lead to the development of more effective drugs for the treatment of these diseases.

Synthesis Methods

The synthesis of MRS 2578 involves a series of chemical reactions. The starting material for the synthesis is 2-isopropylpyrimidine-4-carboxylic acid, which is reacted with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with (1H-imidazol-2-ylmethyl)amine to form the desired product, MRS 2578.

Scientific Research Applications

MRS 2578 has been extensively studied for its role as a selective antagonist of the P2Y1 receptor. This receptor is involved in various physiological processes, including platelet aggregation, vasodilation, and neurotransmission. By blocking the P2Y1 receptor, MRS 2578 has been shown to have potential therapeutic applications in the treatment of thrombosis, ischemic stroke, and neurodegenerative diseases.

properties

IUPAC Name

N-(1H-imidazol-2-ylmethyl)-N-methyl-1-(2-propan-2-ylpyrimidin-4-yl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N5/c1-10(2)13-16-5-4-11(17-13)8-18(3)9-12-14-6-7-15-12/h4-7,10H,8-9H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBEBZZQSWCLLJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC=CC(=N1)CN(C)CC2=NC=CN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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